5,14-Hedge

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

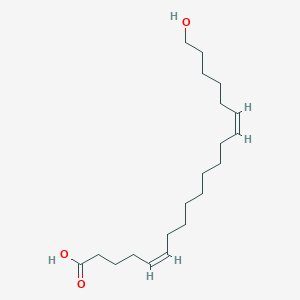

The synthesis of 5,14-Hedge involves the conjugation of 20-hydroxyeicosa-5,14-dienoic acid with glycine. The reaction typically requires the activation of the carboxyl group of 20-hydroxyeicosa-5,14-dienoic acid, which can be achieved using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The activated ester is then reacted with glycine to form the final product .

Industrial Production Methods

This includes the use of automated peptide synthesizers, purification through high-performance liquid chromatography (HPLC), and characterization using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

5,14-Hedge primarily undergoes reactions typical of carboxylic acids and amides. These include:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The double bonds in the eicosa-5,14-dienoic acid moiety can be reduced to single bonds.

Substitution: The carboxyl group can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are common.

Substitution: Nucleophiles such as amines or alcohols can react with the carboxyl group under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of saturated hydrocarbons.

Substitution: Formation of esters or amides.

Scientific Research Applications

5,14-Hedge has been extensively studied for its potential therapeutic applications, particularly in the context of septic shock. It has been shown to prevent vascular hyporeactivity, hypotension, tachycardia, inflammation, and mortality in rodent models of septic shock . Additionally, it has applications in:

Chemistry: As a model compound for studying the effects of 20-hydroxyeicosatetraenoic acid analogs.

Biology: Investigating the role of 20-hydroxyeicosatetraenoic acid in various physiological processes.

Medicine: Potential therapeutic agent for conditions involving vascular dysfunction and inflammation.

Mechanism of Action

The mechanism of action of 5,14-Hedge involves the downregulation of the MyD88/TAK1/IKKβ/IκB-α/NF-κB pathway. This pathway is crucial in the inflammatory response, and its inhibition by this compound leads to reduced inflammation and improved vascular reactivity. Additionally, this compound affects the expression levels of circulating microRNAs such as miR-150, miR-223, and miR-297, which are involved in the regulation of inflammation and vascular function .

Comparison with Similar Compounds

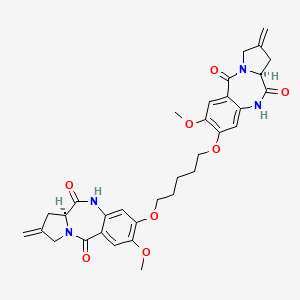

5,14-Hedge is unique in its ability to mimic the effects of 20-hydroxyeicosatetraenoic acid while providing stability and resistance to metabolic degradation. Similar compounds include:

20-Hydroxyeicosatetraenoic acid (20-HETE): The endogenous counterpart of this compound.

20-Hydroxyeicosa-6,15-dienoic acid: A competitive antagonist of 20-hydroxyeicosatetraenoic acid.

20-5,14-Hedge: Another synthetic analog with similar protective effects against ischemic reperfusion injury

These compounds share structural similarities but differ in their stability, metabolic resistance, and specific biological effects.

Properties

Molecular Formula |

C20H36O3 |

|---|---|

Molecular Weight |

324.5 g/mol |

IUPAC Name |

(5Z,14Z)-20-hydroxyicosa-5,14-dienoic acid |

InChI |

InChI=1S/C20H36O3/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h7,9-10,12,21H,1-6,8,11,13-19H2,(H,22,23)/b9-7-,12-10- |

InChI Key |

OSXBQXPUGBCPNS-GEHMVYPESA-N |

Isomeric SMILES |

C(CCC/C=C\CCCCCO)CCC/C=C\CCCC(=O)O |

Canonical SMILES |

C(CCCC=CCCCCCO)CCCC=CCCCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid](/img/structure/B12368015.png)

![4-[(2S)-2-[2-[4-(1-benzothiophen-4-yl)piperazin-1-yl]ethyl]pyrrolidin-1-yl]sulfonylisoquinoline](/img/structure/B12368033.png)

![N-[2-(3-but-3-ynyldiazirin-3-yl)ethyl]-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanamide](/img/structure/B12368036.png)

![tripotassium;(2Z)-2-[(E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12368062.png)